molecular formula C10H11N3O B2459480 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol CAS No. 20022-44-0

1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol

Cat. No.: B2459480
CAS No.: 20022-44-0
M. Wt: 189.218
InChI Key: OUDWJLTZCWFWJV-UHFFFAOYSA-N
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Description

1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol is an organic compound that features a phenyl group, a triazole ring, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol typically involves the reaction of phenylacetylene with azides to form the triazole ring, followed by reduction to introduce the ethanol group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol has diverse applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

1-phenyl-2-(1,2,4-triazol-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c14-10(6-13-8-11-7-12-13)9-4-2-1-3-5-9/h1-5,7-8,10,14H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDWJLTZCWFWJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=NC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

30 parts by weight of 1-phenacyl-1,2,4-triazole is dissolved in 300 parts by weight of methanol; at 5° to 10° C., 5 parts by weight of sodium borohydride is added in portions. After the mixture has been brought to room temperature, about 20 parts by weight of ammonium chloride is added, and the mixture is acidified with dilute hydrochloric acid, heated to boiling, made alkaline with ammonia, and evaporated. The solid residue is slurried with water. Filtration gives 27.5 parts by weight of 1-[2-phenyl-2-hydroxyethyl]-1,2,4-triazole.
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